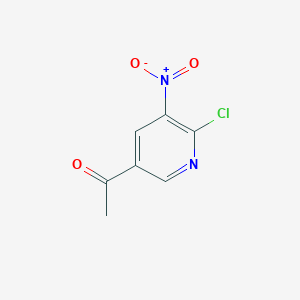

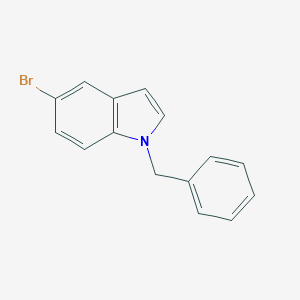

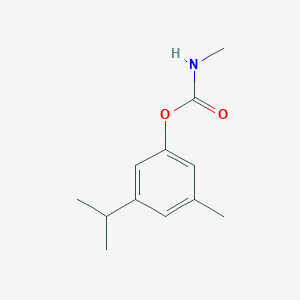

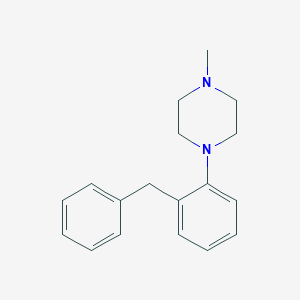

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid (MOPC) is an organic compound that belongs to the class of pyridine-3-carboxylic acids. It is a colorless solid that is soluble in water and organic solvents. It is an important intermediate in the synthesis of various pharmaceuticals and other chemical compounds. MOPC has a wide range of applications in the fields of medicine, agriculture, and chemical engineering.

Wissenschaftliche Forschungsanwendungen

1. Organic Matter Analysis

Research by Chang et al. (2018) explored the use of Benzene polycarboxylic acid (BPCA) molecules as markers for the analysis of pyrogenic black carbons (BC) and condensed organic matter in soils and aquatic systems. The study suggests that commonly used BPCA markers may indicate the presence of condensed organic matter more generally, rather than being specific to BC. This research contributes to our understanding of organic carbon content and its behavior in the environment (Chang et al., 2018).

2. Role in Catalysis

L-Proline, a natural amino acid, serves as a versatile organo-catalyst in organic chemistry due to its bifunctional nature, acting both as a Lewis base and a Bronsted acid. It has been utilized in catalyzing various asymmetric syntheses and is recognized for its applications in organic synthesis and as a 'Green catalyst' (Thorat et al., 2022).

3. Pharmacological Effects

The pharmacological effects of α-linolenic acid (ALA), a carboxylic acid, have been systematically reviewed. ALA exhibits various therapeutic properties including anti-inflammatory and antioxidant effects, and potential in treating metabolic syndrome and other diseases (Yuan et al., 2021).

4. Metabolism of Plant-Derived Alkaloids

Debnath et al. (2023) conducted a review on the metabolism of plant-derived alkaloids, highlighting the role of various enzymes in the metabolism of compounds containing nitrogen atoms in the heterocyclic ring, similar to the structure (Debnath et al., 2023).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

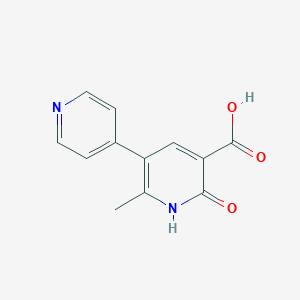

5-Decyano5-Carboxymilrinone, also known as 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxylic acid or 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid, primarily targets phosphodiesterase III (PDE-III) . PDE-III is an enzyme that plays a crucial role in cardiac function and peripheral vasodilation .

Mode of Action

As a PDE-III inhibitor , 5-Decyano5-Carboxymilrinone increases intracellular cyclic adenosine monophosphate (cAMP) levels . This results in positive inotropy (increased force of heart’s contraction), positive lusitropy (increased rate of relaxation during diastole), and vasodilation . It also influences cellular membrane calcium channels, facilitating calcium entry and modulating the active re-uptake of calcium during relaxation .

Biochemical Pathways

The increase in cAMP levels leads to increased activation of protein kinase A (PKA). PKA is an enzyme that phosphorylates many elements of the contractile machinery within the heart cell . This results in improved cardiac function and peripheral vasodilation .

Pharmacokinetics

5-Decyano5-Carboxymilrinone is a water-soluble compound that can be administered intravenously . When administered as an intravenous bolus, hemodynamic changes occur within 60 seconds and reach a peak effect in 2-5 minutes . It is eliminated unchanged in the urine, and dose adjustment is required for patients with renal impairment .

Result of Action

The overall result of 5-Decyano5-Carboxymilrinone’s action is the support of ventricular functioning of the heart by decreasing the degradation of cAMP and thus increasing phosphorylation levels of many components in the heart that contribute to contractility and heart rate . This leads to an increased force of contraction .

Eigenschaften

IUPAC Name |

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-7-9(8-2-4-13-5-3-8)6-10(12(16)17)11(15)14-7/h2-6H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWACACMBUVITDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)